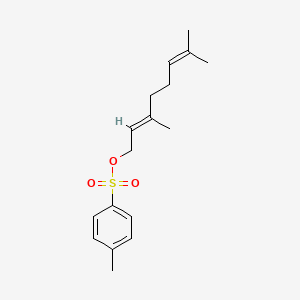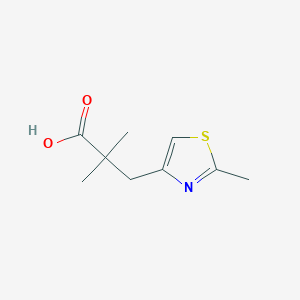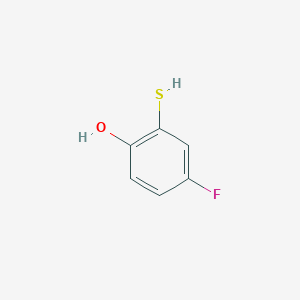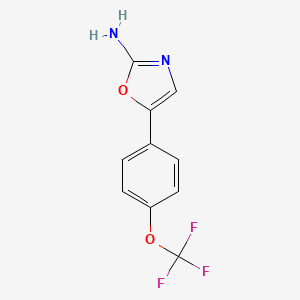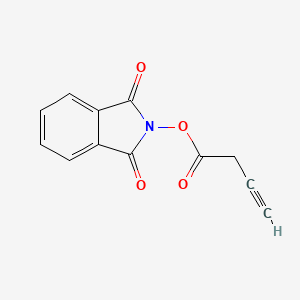
(3-chloro-1H-indol-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-1H-indol-7-yl)boronic acid is an organoboron compound that features both an indole ring and a boronic acid group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the boronic acid group is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1H-indol-7-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 3-chloroindole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The use of recyclable catalysts and solvents is also common to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-chloro-1H-indol-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators (e.g., AIBN) and solvents (e.g., 1-propanol) are typically employed.
Major Products Formed
Aplicaciones Científicas De Investigación
(3-chloro-1H-indol-7-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-chloro-1H-indol-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . This process facilitates the formation of new carbon-carbon bonds. In biological systems, the indole moiety can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3-bromo-1H-indol-7-yl)boronic acid
- (3-iodo-1H-indol-7-yl)boronic acid
- (3-fluoro-1H-indol-7-yl)boronic acid
Uniqueness
(3-chloro-1H-indol-7-yl)boronic acid is unique due to the presence of the chlorine atom at the 3-position of the indole ring, which can influence its reactivity and the types of reactions it undergoes. The chlorine atom can act as a leaving group in substitution reactions, providing additional synthetic versatility compared to other halogenated indole boronic acids .
Propiedades
Fórmula molecular |
C8H7BClNO2 |
|---|---|
Peso molecular |
195.41 g/mol |
Nombre IUPAC |
(3-chloro-1H-indol-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BClNO2/c10-7-4-11-8-5(7)2-1-3-6(8)9(12)13/h1-4,11-13H |
Clave InChI |
FLTOFDFGECUWIZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C(=CN2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




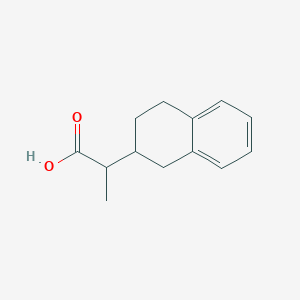
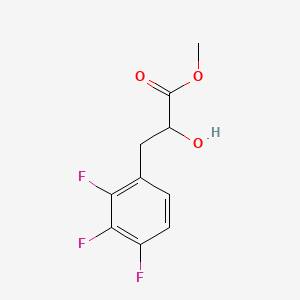

![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)

![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
